N-{2-methyl-1-[3-(4-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
A study highlighted the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile synthon for protecting monosubstituted acetamidines, indicating its utility in synthetic chemistry. This compound's stability under various conditions makes it a valuable intermediate in organic synthesis, demonstrating the chemical versatility of compounds within this class (Moormann et al., 2004).
Corrosion Inhibition
Another research application of related acetamide derivatives involves their use as corrosion inhibitors. Specifically, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have been synthesized and evaluated for their efficiency in preventing corrosion, offering potential applications in material science and engineering (Yıldırım & Çetin, 2008).
Biological and Pharmacological Evaluations
The synthesis and biological assessment of compounds incorporating the 1,2,4-oxadiazol cycle have been conducted to explore their potential in medicinal chemistry. These studies aim to develop novel compounds with diverse biological properties, indicating the breadth of research into the applications of such chemical structures in drug development (Karpina et al., 2019).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, with some showing significant antioxidant activity. This research demonstrates the potential of acetamide derivatives in the development of new antioxidant agents, contributing to pharmaceutical and medicinal chemistry (Chkirate et al., 2019).
Properties
IUPAC Name |
N-[2-methyl-1-[3-(4-methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]propyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-8(2)12(16-10(4)19)14-17-13(18-20-14)11-7-15-6-5-9(11)3/h5-8,12H,1-4H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNFXCKDPRETJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NOC(=N2)C(C(C)C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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